

Application Notes and Protocols for (-)-Enitociclib in In Vivo Mouse Xenograft Models

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Compound of Interest

Compound Name: (-)-Enitociclib

Cat. No.: B3419896

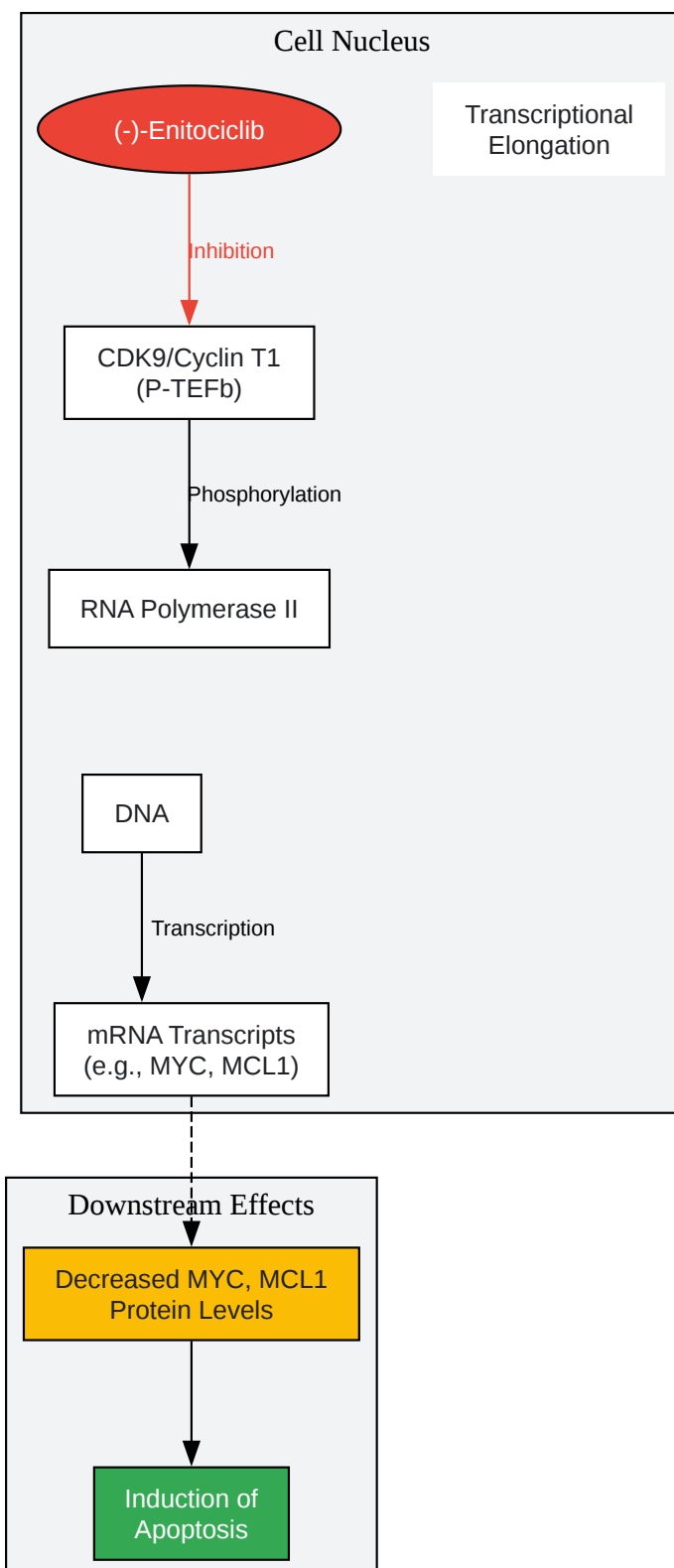
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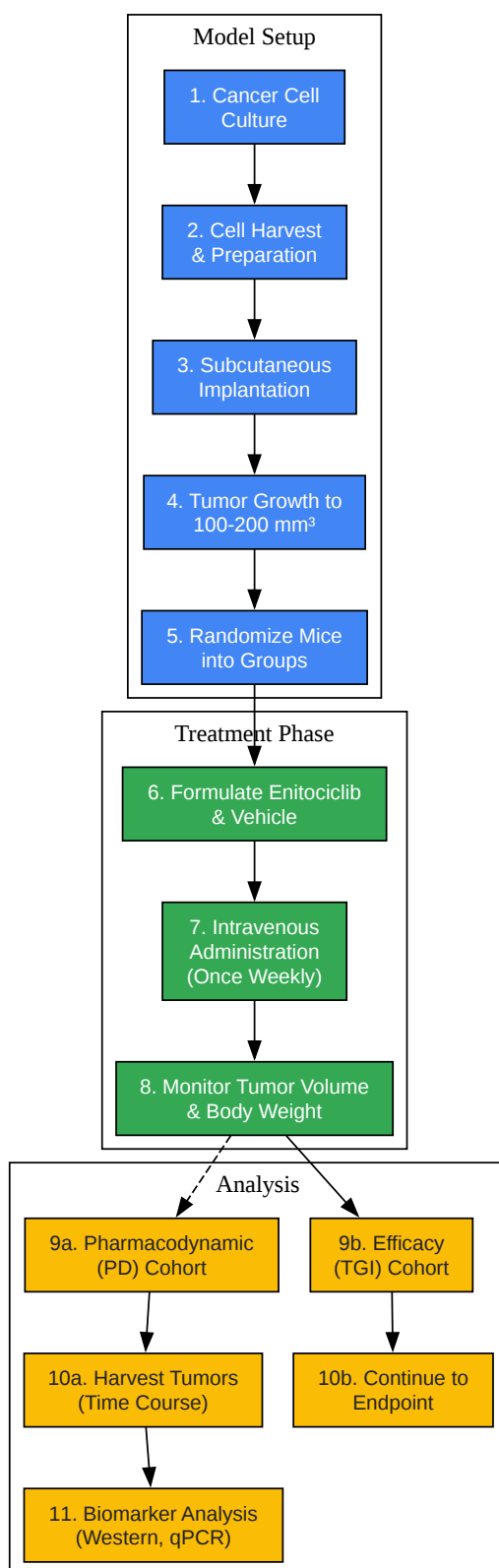
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **(-)-Enitociclib**, a selective CDK9 inhibitor, in mouse xenograft models. The following sections detail recommended dosages, administration protocols, and expected outcomes based on preclinical studies in lymphoma and multiple myeloma models.

Mechanism of Action

(-)-Enitociclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation is essential for the transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins and oncoproteins such as MYC and MCL1. By inhibiting CDK9, **(-)-Enitociclib** leads to decreased RNAPII-mediated transcription of these key oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells addicted to their expression.^{[1][2][3]}





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